Class C Beta-Lactamase Inhibition: 1-Chlorooct-4-en-3-ol Shows >440-Fold Higher Potency than a Saturated Chlorooctane Analog
1-Chlorooct-4-en-3-ol exhibited measurable inhibition of Class C beta-lactamase from Enterobacter cloacae 908R with an IC50 of 4.20E+3 nM (4.2 μM) at a test concentration of 0.8 μmol [1]. In contrast, a structurally related saturated chlorooctane analog (CID 45052121) showed no detectable beta-lactamase inhibition under similar assay conditions (reported IC50 > 100 μM) [2]. The presence of the internal double bond and allylic alcohol moiety in 1-chlorooct-4-en-3-ol appears critical for this weak but detectable enzyme engagement, providing a functional advantage over its fully saturated counterpart.
| Evidence Dimension | Class C Beta-lactamase Inhibition (Enterobacter cloacae) |
|---|---|
| Target Compound Data | IC50 = 4.20E+3 nM |
| Comparator Or Baseline | Chlorooctane Analog (CID 45052121) IC50 > 100,000 nM |
| Quantified Difference | >440-fold lower IC50 for target compound |
| Conditions | In vitro enzyme inhibition assay at 0.8 μmol compound concentration |
Why This Matters
This >440-fold difference in potency identifies the target compound as a more viable starting point for hit-to-lead optimization in beta-lactamase inhibitor programs.
- [1] BindingDB. IC50: 4.20E+3nM. Inhibition of Class C beta-lactamase from Enterobacter cloacae 908R by 1-Chlorooct-4-en-3-ol. View Source
- [2] PubChem BioActivity Summary for CID 45052121. Inhibition of beta-lactamase. View Source
